molecular formula C8H11F3N4 B14512684 4-Methyl-N-(propan-2-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine CAS No. 63380-62-1

4-Methyl-N-(propan-2-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Cat. No.: B14512684
CAS No.: 63380-62-1
M. Wt: 220.20 g/mol
InChI Key: XBYWKPGGASGWMN-UHFFFAOYSA-N
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Description

4-Methyl-N-(propan-2-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methyl group, an isopropyl group, and a trifluoromethyl group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(propan-2-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-1,3,5-triazine and isopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or ethanol. The reaction temperature is maintained at around 0-5°C to ensure the desired product formation.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(propan-2-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with different functional groups.

Scientific Research Applications

4-Methyl-N-(propan-2-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(propan-2-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(propan-2-yl)-3-(trifluoromethyl)aniline
  • 4-Methyl-N-(propan-2-yl)-5-(trifluoromethyl)-1,3,5-triazin-2-amine

Uniqueness

4-Methyl-N-(propan-2-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine is unique due to the specific positioning of the trifluoromethyl group on the triazine ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

63380-62-1

Molecular Formula

C8H11F3N4

Molecular Weight

220.20 g/mol

IUPAC Name

4-methyl-N-propan-2-yl-6-(trifluoromethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H11F3N4/c1-4(2)12-7-14-5(3)13-6(15-7)8(9,10)11/h4H,1-3H3,(H,12,13,14,15)

InChI Key

XBYWKPGGASGWMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)NC(C)C)C(F)(F)F

Origin of Product

United States

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